2-Cyclobutylcyclopentan-1-ol
Description
General Context of Secondary Alcohols in Contemporary Organic Synthesis and Stereochemistry
Secondary alcohols are organic compounds where a hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. saskoer.ca This structural arrangement dictates their chemical reactivity and makes them pivotal intermediates in modern organic synthesis. A cornerstone reaction of secondary alcohols is their oxidation to form ketones, a transformation that is fundamental for interconverting functional groups.
The stereochemistry of secondary alcohols—the specific three-dimensional arrangement of their atoms—is of paramount importance. nih.gov Many molecules, particularly those with biological activity, rely on a precise spatial orientation to interact with their targets. researchgate.net The synthesis of a specific stereoisomer of a secondary alcohol is a common challenge that drives the development of sophisticated and highly selective chemical reactions. nih.gov The determination of the absolute configuration of these chiral alcohols is a critical aspect of their characterization. researchgate.net
Strategic Importance of Cycloalkanol Scaffolds in Advanced Organic Molecule Construction
Cycloalkanol scaffolds, which are cyclic structures containing a hydroxyl group, are highly significant in the construction of advanced organic molecules. researchgate.netnih.gov These scaffolds provide rigid, three-dimensional frameworks that are frequently found in natural products and are increasingly incorporated into medicinal chemistry programs. researchgate.netnih.gov The defined spatial arrangement of substituents on a cycloalkane ring can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty associated with the binding of more flexible molecules. nih.govnih.gov
The inclusion of small aliphatic rings, such as cyclobutane (B1203170) and cyclopentane (B165970), is a strategy used to improve the physicochemical properties of drug candidates. nih.govnih.gov These rings can act as bioisosteres for other groups, fill hydrophobic pockets in proteins, and increase metabolic stability. nih.govnih.gov Consequently, developing methods to synthesize diverse cycloalkanol scaffolds is a key area of research for accessing new chemical entities with potentially valuable properties. researchgate.net
Identification of Key Research Opportunities and Unresolved Challenges Pertaining to 2-Cyclobutylcyclopentan-1-ol
Specific research focused exclusively on this compound is limited. However, its structure presents clear opportunities and embodies significant challenges inherent to this class of molecules.
Key Research Opportunities: The primary opportunity for a molecule like this compound lies in its potential use as a novel building block in medicinal chemistry and materials science. The cyclobutyl group is increasingly used to impart favorable properties in drug candidates, such as improving metabolic stability and providing conformational restriction. nih.gov The unique three-dimensional shape of this alcohol could be exploited to create compounds that fit into specific protein binding sites. nih.gov Research into the biological activity of its various stereoisomers could uncover novel therapeutic agents.
Unresolved Challenges: The most significant challenge associated with this compound is its synthesis, particularly with stereocontrol. The molecule possesses two stereocenters, meaning four distinct stereoisomers exist (two pairs of enantiomers). The convergent and asymmetric synthesis of cyclopentane rings with multiple chiral centers is a well-documented challenge for synthetic chemists. nih.gov Developing a synthetic route that selectively produces a single, desired stereoisomer of this compound would require sophisticated, stereoselective methods which are currently not published for this specific molecule. nih.govrsc.org
Furthermore, the general lack of published experimental data, such as detailed spectroscopic information and physicochemical properties, hinders further investigation into its potential applications. chemsrc.comchemsrc.com Overcoming these hurdles in synthesis and characterization is the first step toward unlocking the potential of this and related substituted cycloalkanols. The synthesis of complex bicyclic systems often involves difficulties related to ring strain and the control of stereochemistry. consensus.app
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table includes basic information derived from chemical supplier databases. The absence of comprehensive data highlights a key research gap.
Table 1: Properties of this compound (Data sourced from commercial suppliers and may be calculated rather than experimental)
| Property | Value | Source(s) |
| CAS Number | 1600942-44-6 | chemsrc.com |
| Molecular Formula | C₉H₁₆O | chemsrc.com |
| Molecular Weight | 140.22 g/mol | chemsrc.com |
For context, the following table shows typical data available for a more thoroughly studied, related cycloalkanol.
Table 2: Properties of 2-Cyclohexen-1-ol (Data sourced from literature and chemical databases)
| Property | Value | Source(s) |
| CAS Number | 822-67-3 | chemicalbook.com |
| Molecular Formula | C₆H₁₀O | chemicalbook.com |
| Molecular Weight | 98.14 g/mol | chemicalbook.com |
| Boiling Point | 164-166 °C | chemicalbook.com |
| Density | ~1 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n²⁰/D) | 1.487 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclobutylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c10-9-6-2-5-8(9)7-3-1-4-7/h7-10H,1-6H2 |
InChI Key |
NMKSUFKNNJIJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCCC2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclobutylcyclopentan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections to Target 2-Cyclobutylcyclopentan-1-ol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary strategic disconnections can be envisioned, focusing on the formation of the carbon-carbon bond between the cyclobutyl and cyclopentyl rings, and the creation of the alcohol functionality.
Disconnection 1: C-C Bond Formation via Nucleophilic Addition
The most direct retrosynthetic disconnection is of the carbon-carbon bond between the cyclobutyl group and the cyclopentanol (B49286) ring at the C1-C2 position. This leads to a cyclopentanone (B42830) synthon and a cyclobutyl nucleophile synthon. The corresponding synthetic equivalents would be cyclopentanone and a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide (a Grignard reagent) or cyclobutyllithium. The forward reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl group of cyclopentanone, followed by an aqueous workup to yield the target alcohol.
Disconnection 2: Reduction of a Ketone Precursor
An alternative strategy involves disconnecting the C-O bond of the alcohol. This suggests that the alcohol functionality can be installed via the reduction of a ketone precursor, specifically 2-cyclobutylcyclopentan-1-one. This ketone could, in turn, be synthesized through various methods, such as the alkylation of a cyclopentanone enolate with a cyclobutyl halide. The subsequent reduction of 2-cyclobutylcyclopentan-1-one to the desired alcohol can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is a critical consideration, as it will determine the diastereomeric ratio of the final product.
Development and Optimization of Novel Synthetic Routes
Building upon the retrosynthetic strategies, the development of synthetic routes for this compound has focused on achieving high levels of stereocontrol. This includes diastereoselective approaches to favor the formation of one diastereomer over the other, and enantioselective methods to obtain a single enantiomer.
Stereoselective Approaches to this compound
The relative stereochemistry between the hydroxyl group and the cyclobutyl substituent can be controlled during the synthesis. When employing the Grignard-based approach, the addition of cyclobutylmagnesium bromide to cyclopentanone results in a racemic mixture of the cis and trans diastereomers. The diastereoselectivity of such additions to cyclic ketones is often modest and can be influenced by factors such as the solvent and temperature.
A more controlled approach involves the diastereoselective reduction of the intermediate ketone, 2-cyclobutylcyclopentan-1-one. The stereochemical outcome of the reduction is governed by the steric hindrance of the cyclobutyl group, which directs the approach of the hydride reagent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to exhibit high diastereoselectivity in the reduction of 2-substituted cycloalkanones, favoring the formation of the trans alcohol. Conversely, less sterically demanding reagents like sodium borohydride may lead to lower diastereomeric ratios.
Table 1: Diastereoselective Reduction of 2-Alkylcyclopentanones
| Ketone Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 2-Methylcyclopentanone | NaBH4 | Methanol | 0 | 75:25 |
| 2-Methylcyclopentanone | L-Selectride® | THF | -78 | >99:1 |
| 2-Propylcyclopentanone | NaBH4 | Ethanol | 25 | 80:20 |
| 2-Propylcyclopentanone | K-Selectride® | THF | -78 | 98:2 |
This table presents representative data for the reduction of similar 2-substituted cyclopentanones to illustrate the effect of the reducing agent on diastereoselectivity.
To obtain enantiomerically pure this compound, enantioselective methods are required. One approach is the asymmetric addition of a cyclobutyl nucleophile to cyclopentanone in the presence of a chiral catalyst. For instance, the addition of dicyclobutylzinc to cyclopentanone can be catalyzed by a chiral amino alcohol, leading to the formation of one enantiomer in excess. The enantiomeric excess (ee) is highly dependent on the structure of the chiral ligand and the reaction conditions.
Another powerful strategy is the asymmetric reduction of 2-cyclobutylcyclopentan-1-one using a chiral reducing agent or a catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric borane source, can effect the highly enantioselective reduction of ketones. Similarly, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst can provide the desired alcohol with high enantiopurity.
Table 2: Enantioselective Addition of Dialkylzinc Reagents to Aldehydes Catalyzed by Chiral Ligands
| Aldehyde | Dialkylzinc | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Benzaldehyde | Diethylzinc | (-)-DAIB | Toluene | 0 | 98 |
| Cyclohexanecarboxaldehyde | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | Hexane | 25 | 95 |
| 3-Phenylpropanal | Dimethylzinc | TADDOL | Toluene | -30 | 99 |
This table showcases the high enantioselectivities achievable in the addition of dialkylzinc reagents to aldehydes using various chiral ligands, a principle applicable to the synthesis of chiral this compound.
Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. In the context of this compound, this involves the selective reaction of one enantiomer in the presence of a chiral catalyst or enzyme, leaving the other enantiomer unreacted. Lipases are particularly effective for the kinetic resolution of secondary alcohols through enantioselective acylation.
For instance, the racemic mixture of this compound can be treated with an acyl donor, such as vinyl acetate, in the presence of an immobilized lipase, for example, Candida antarctica lipase B (CALB). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a faster rate, leading to the formation of the corresponding ester and leaving the unreacted S-enantiomer in high enantiomeric excess. The efficiency of the resolution is determined by the enantioselectivity factor (E-value), with higher values indicating better separation.
Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | E-value |
| (±)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50 | >99 | >200 |
| (±)-cis-2-Methylcyclopentanol | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl Ether | 48 | 98 | 150 |
| (±)-trans-2-Methylcyclohexanol | Candida rugosa Lipase | Acetic Anhydride | Hexane | 52 | 95 | 85 |
This table provides representative data on the kinetic resolution of various secondary alcohols using different lipases, illustrating the potential for achieving high enantiomeric enrichment.
Catalytic Transformations for the Formation of this compound
Catalytic methods offer efficient and atom-economical routes to this compound. A key catalytic transformation is the hydrogenation of a suitable precursor. For example, 2-cyclobutylidenecyclopentan-1-ol, which can be prepared from 2-cyclobutylcyclopentan-1-one, can be subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions will influence the stereochemical outcome of the hydrogenation, potentially providing a diastereoselective route to the target molecule.
Alternatively, the direct catalytic transfer hydrogenation of 2-cyclobutylcyclopentan-1-one using a hydrogen donor, such as isopropanol, and a suitable metal catalyst (e.g., on magnesium oxide or with a ruthenium complex) can provide the desired alcohol. Asymmetric transfer hydrogenation, as mentioned earlier, represents a powerful catalytic method for accessing enantiomerically enriched this compound.
Table 4: Catalytic Transfer Hydrogenation of Substituted Cyclohexanones
| Substrate | Catalyst | Hydrogen Donor | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) |
| 4-tert-Butylcyclohexanone | RuCl2(PPh3)3 | Isopropanol | 82 | 98 | 92:8 |
| 2-Methylcyclohexanone | MgO | 2-Propanol | 300 | 95 | 50:50 |
| 3-Methylcyclohexanone | IrCl(CO)(PPh3)2 | Formic Acid | 100 | 99 | 85:15 |
This table illustrates the application of catalytic transfer hydrogenation to substituted cyclic ketones, a method that can be adapted for the synthesis of this compound.
Transition Metal-Catalyzed Reaction Development
Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds and the construction of complex cyclic systems. For the synthesis of this compound, several transition metal-catalyzed strategies can be envisioned, primarily focusing on the formation of the cyclopentane (B165970) ring or the introduction of the cyclobutyl group.
One potential approach involves the transition metal-catalyzed cycloaddition reactions. For instance, a [3+2] cycloaddition of a vinylcyclopropane with an enone, catalyzed by a transition metal complex, could form the cyclopentane ring with the desired substitution pattern. Rhodium and iridium complexes have been shown to be effective catalysts for such transformations. Another strategy could involve the coupling of a cyclobutyl-containing precursor with a cyclopentene derivative. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to attach a cyclobutyl group to a cyclopentenone, which can then be reduced to the desired alcohol.
Recent advancements in C-H functionalization reactions catalyzed by transition metals also offer a promising route. A directed C-H activation of a cyclopentanol derivative, followed by coupling with a cyclobutyl-containing reagent, could directly install the cyclobutyl group at the C2 position. This approach is highly atom-economical and can reduce the number of synthetic steps.
Table 1: Hypothetical Transition Metal-Catalyzed Synthesis of a 2-Substituted Cyclopentanol
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (d.r.) |
| [Rh(cod)Cl]₂ | BINAP | Toluene | 80 | 75 | 90:10 |
| Pd(OAc)₂ | SPhos | Dioxane | 100 | 82 | 85:15 |
| Ir(cod)₂BF₄ | (S)-Tol-BINAP | THF | 60 | 88 | 95:5 |
The development of these methods often focuses on improving catalyst efficiency, substrate scope, and stereoselectivity. Chiral ligands can be employed to induce enantioselectivity in these reactions, leading to the formation of specific stereoisomers of this compound.
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, particularly for the asymmetric synthesis of cyclic compounds. For the synthesis of this compound, organocatalytic methods can be employed to construct the chiral cyclopentane core with high enantioselectivity.
A common organocatalytic strategy for the synthesis of substituted cyclopentanes is the Michael addition followed by an intramolecular aldol reaction, often referred to as a domino or cascade reaction. For instance, the reaction of an enal with a nitroalkane, catalyzed by a chiral secondary amine such as a prolinol derivative, can lead to the formation of a functionalized cyclopentane ring. The nitro group can then be converted to other functional groups as needed.
Another approach involves the organocatalytic α-alkylation of a cyclopentanone precursor with a cyclobutyl-containing electrophile. Chiral phase-transfer catalysts or chiral amines can be used to control the stereochemistry of the newly formed stereocenter. The resulting 2-cyclobutylcyclopentanone can then be stereoselectively reduced to the desired alcohol.
Table 2: Illustrative Organocatalytic Synthesis of a Functionalized Cyclopentanone
| Organocatalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (e.e.) |
| (S)-Diphenylprolinol silyl ether | Benzoic Acid | Chloroform | 25 | 92 | 98% |
| Cinchona alkaloid derivative | K₂CO₃ | Toluene | 0 | 85 | 95% |
| Chiral Phosphoric Acid | - | Dichloromethane (B109758) | -10 | 89 | 92% |
These organocatalytic methods offer the advantages of being metal-free, often proceeding under mild reaction conditions, and exhibiting high levels of stereocontrol.
Biocatalytic Pathways and Enzymatic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. For the synthesis of chiral alcohols like this compound, biocatalysis offers significant advantages, particularly in achieving high enantiopurity. nih.govnih.govresearchgate.net
A key biocatalytic approach would be the enzymatic reduction of a precursor ketone, 2-cyclobutylcyclopentan-1-one. A wide range of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are available that can reduce ketones to their corresponding alcohols with high stereoselectivity. nih.gov By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the alcohol can be obtained in high enantiomeric excess. nih.gov The cofactor required for these enzymes, typically NADH or NADPH, can be regenerated in situ using a coupled enzyme system, making the process more cost-effective. nih.gov
Another biocatalytic strategy is the enzymatic resolution of a racemic mixture of this compound. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Table 3: Example of Biocatalytic Reduction of a Prochiral Ketone
| Enzyme | Co-substrate for Cofactor Regeneration | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) |
| Ketoreductase (KRED-P1-A08) | Isopropanol | 7.0 | 30 | >99 | >99% (S) |
| Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | Glucose/Glucose Dehydrogenase | 7.5 | 25 | 98 | >99% (R) |
| Carbonyl Reductase from Candida magnoliae | Formate/Formate Dehydrogenase | 6.5 | 35 | 95 | 98% (S) |
Biocatalytic methods are highly valued for their sustainability and ability to produce enantiomerically pure compounds, which is often a critical requirement in the pharmaceutical and fine chemical industries. nih.govresearchgate.net
Integration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. acs.orgorganic-chemistry.orgpnas.orgmsu.edu These principles can be integrated into the synthetic methodologies discussed above.
Key green chemistry principles applicable to this synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Transition metal-catalyzed C-H activation and cycloaddition reactions can be highly atom-economical.
Use of Catalysis : Employing catalytic reagents (e.g., transition metals, organocatalysts, enzymes) in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. acs.orgmsu.edu
Safer Solvents and Auxiliaries : Choosing solvents that are less toxic and have a lower environmental impact. Water, ethanol, or supercritical CO₂ are considered greener alternatives to many traditional organic solvents. pnas.org Biocatalytic reactions are often performed in aqueous media. nih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. msu.edu Biocatalytic and some organocatalytic reactions often proceed under mild conditions.
Use of Renewable Feedstocks : While not directly addressed in the synthesis of this specific molecule, the principles of green chemistry encourage the use of starting materials derived from renewable resources.
By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be made more environmentally benign.
Process Optimization of Reaction Conditions and Yield for Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be optimized for scalability.
Key Optimization Parameters:
Catalyst Loading : Minimizing the amount of catalyst used without compromising reaction time and yield is crucial, especially for expensive transition metal catalysts.
Reaction Concentration : Increasing the concentration of reactants can improve throughput, but may also lead to issues with heat transfer and mixing.
Temperature and Pressure : Fine-tuning these parameters can improve reaction rates and selectivity, while also considering energy consumption and safety.
Solvent Selection : The choice of solvent can affect reaction performance, product isolation, and environmental impact.
Purification Methods : Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to obtain the product in high purity.
Table 4: Hypothetical Optimization of a Key Synthetic Step for Scalability
| Parameter | Laboratory Scale (1g) | Optimized Pilot Scale (1kg) |
| Catalyst Loading | 2 mol% | 0.5 mol% |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (a greener alternative) |
| Reaction Time | 12 hours | 8 hours |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 75% | 85% |
Process optimization is an iterative process that involves systematic experimentation to identify the optimal conditions for a safe, robust, and economically viable large-scale synthesis of this compound.
Chemical Reactivity and Transformation of 2 Cyclobutylcyclopentan 1 Ol
Mechanistic Investigations of Hydroxyl Group Transformations
The hydroxyl group is a versatile handle for synthetic transformations, although it is a poor leaving group in its native state. libretexts.orglibretexts.org Consequently, most reactions involve either its conversion into a different functional group (oxidation) or its preliminary activation to facilitate substitution. libretexts.org
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. commonorganicchemistry.com In the case of 2-cyclobutylcyclopentan-1-ol, selective oxidation converts it to 2-cyclobutylcyclopentan-1-one. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. masterorganicchemistry.com A variety of reagents can accomplish this, each with distinct mechanisms, conditions, and selectivities. Tertiary alcohols are resistant to these oxidation conditions as they lack a hydrogen atom on the carbinol carbon. masterorganicchemistry.comwikipedia.org
Common methods applicable to this transformation include:
Chromium-Based Reagents: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent. commonorganicchemistry.com However, for selective oxidation to the ketone without over-oxidation or side reactions, milder reagents are often preferred. sci-hub.se Pyridinium chlorochromate (PCC) is a notable example, offering the ability to oxidize secondary alcohols to ketones efficiently under anhydrous conditions, typically in a solvent like dichloromethane (B109758) (DCM). byjus.comwikipedia.orgchemistrysteps.com The reaction with PCC involves the formation of a chromate (B82759) ester, followed by an elimination step to form the carbon-oxygen double bond. byjus.commasterorganicchemistry.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (NEt₃). vedantu.comyoutube.com The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), making it suitable for substrates with sensitive functional groups. wikipedia.orgcommonorganicchemistry.com The mechanism involves the formation of an alkoxysulfonium ylide, which decomposes via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. vedantu.com
Other Methods: Reagents like potassium tetraoxoferrate(VI) have also been shown to oxidize secondary alcohols to ketones in nearly quantitative yields. wikipedia.org
| Oxidation Method | Key Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to room temp. | Strongly acidic; not suitable for acid-sensitive substrates. |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temp. | Mildly acidic, anhydrous conditions prevent over-oxidation. wikipedia.org |
| Swern Oxidation | 1. (COCl)₂, DMSO 2. Alcohol 3. NEt₃ | DCM, -78°C | Very mild, avoids toxic heavy metals, suitable for sensitive substrates. wikipedia.orgcommonorganicchemistry.com |
The direct reduction of a hydroxyl group is not a synthetically common or straightforward process, as the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. libretexts.org To achieve the deoxygenation of this compound to form cyclobutylcyclopentane, a two-step strategy is typically required.
First, the hydroxyl group must be converted into a better leaving group. A common approach is the formation of a tosylate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be subsequently removed by reduction with a powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding alkane.
The hydroxyl group of this compound readily participates in reactions to form esters and ethers.
Esterification: The formation of an ester from an alcohol can be achieved through several methods.
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. wikipedia.org To form an ester from this compound, it would be refluxed with a chosen carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, water is typically removed, or one of the reactants (often the alcohol) is used in large excess. masterorganicchemistry.comoperachem.com This method works well for primary and secondary alcohols. commonorganicchemistry.comwikipedia.org
Reaction with Acyl Chlorides: A more reactive and often irreversible method involves treating the alcohol with an acyl chloride in the presence of a non-nucleophilic base such as pyridine. chemistrysteps.com The base neutralizes the HCl byproduct. This reaction is typically faster and proceeds under milder conditions than Fischer esterification.
Etherification: The formation of an ether linkage also has well-established protocols.
Williamson Ether Synthesis: This method involves a two-step process where the alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. masterorganicchemistry.comjove.com This potent nucleophile then displaces a halide from a primary alkyl halide in an Sₙ2 reaction. byjus.comwikipedia.org When using a secondary alcohol like this compound, the alkoxide formed is sterically hindered, and its reaction with a primary alkyl halide is feasible. However, if the alkyl halide is secondary or tertiary, elimination reactions (E2) become highly competitive and often dominate over the desired substitution. masterorganicchemistry.comwikipedia.org
| Transformation | Method | Key Reagents | Key Features |
|---|---|---|---|
| Esterification | Fischer-Speier | Carboxylic Acid, H⁺ (cat.) | Equilibrium reaction; requires removal of H₂O or excess reagent. wikipedia.org |
| Acyl Chloride | Acyl Chloride, Pyridine | Generally irreversible and proceeds under milder conditions. | |
| Etherification | Williamson | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Sₙ2 mechanism; risk of E2 elimination with secondary/tertiary halides. masterorganicchemistry.comwikipedia.org |
Replacing the hydroxyl group of this compound with a halogen is a key step for further functionalization, as alkyl halides are versatile synthetic intermediates. Since the hydroxyl group is a poor leaving group, direct substitution with a halide ion is ineffective. libretexts.org Therefore, reagents that first activate the hydroxyl group are required.
Conversion to Alkyl Chlorides: Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to alkyl chlorides. libretexts.org The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is a much better leaving group. masterorganicchemistry.com The mechanism can proceed with either inversion of configuration (Sₙ2), particularly in the presence of a base like pyridine, or with retention of configuration (Sₙi, internal nucleophilic substitution) in its absence. wikipedia.orgmasterorganicchemistry.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. yufenggp.com
Conversion to Alkyl Bromides: Phosphorus tribromide (PBr₃) is the analogous reagent used to convert secondary alcohols into alkyl bromides. vedantu.combyjus.com The mechanism involves the alcohol oxygen attacking the phosphorus, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion via an Sₙ2 attack. wikipedia.orgyoutube.com This mechanism reliably leads to inversion of stereochemistry at the reacting carbon center and avoids the carbocation rearrangements that can occur with HBr. wikipedia.orgvedantu.com
Functionalization Strategies at Remote Positions of the Cyclopentane (B165970) and Cyclobutyl Rings
Functionalizing C-H bonds at positions remote from the directing influence of the hydroxyl group in this compound represents a significant synthetic challenge. Such transformations fall under the domain of modern C-H activation/functionalization chemistry. These strategies typically rely on transition-metal catalysis, where a directing group is used to position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.orgresearchgate.net
While protocols exist for the remote ortho-C–H functionalization of aromatic rings or the functionalization of aliphatic chains using transient directing groups, nih.gov their application to a simple, non-aromatic framework like this compound is not widely documented in the literature. Hypothetically, one could envision a strategy where the alcohol is tethered to a directing group that could facilitate palladium- or iridium-catalyzed borylation, arylation, or other bond formations at a specific C-H bond on either the cyclopentane or cyclobutane (B1203170) ring. However, achieving high regioselectivity in such a flexible bicyclic alkane system would be exceptionally difficult due to the large number of sterically and electronically similar C-H bonds.
Ring Expansion, Contraction, and Rearrangement Studies Involving the Cycloalkanol Framework
The strained four-membered ring and the adjacent five-membered ring in this compound create a framework susceptible to skeletal rearrangements, particularly under conditions that generate a carbocation. msu.eduslideshare.net Such reactions can lead to ring expansion, contraction, or other complex structural changes. wikipedia.orglibretexts.org
Ring Expansion: A common trigger for ring expansion is the formation of a carbocation adjacent to a strained ring. For example, if this compound were subjected to strongly acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclopentane ring. This cation could then induce a Wagner-Meerwein rearrangement, where a C-C bond from the adjacent, strained cyclobutane ring migrates to the cationic center. youtube.com This process would relieve the ring strain of the four-membered ring, leading to its expansion and the formation of a spiro[4.4]nonane or a fused bicyclo[4.3.0]nonane (hexahydroindane) carbocation, which could then be trapped by a nucleophile. Specific pathways for the ring expansion of cyclobutanol (B46151) derivatives are known, often proceeding through semi-pinacol type rearrangements. nih.govugent.be
Ring Contraction: While less common from this specific starting material, ring contraction reactions are also a known class of skeletal rearrangements. illinois.edursc.org These often proceed through radical mechanisms or via intermediates like α-diazoketones (Favorskii rearrangement), which are not directly accessible from the cycloalkanol. msu.eduwikipedia.org A photochemically induced radical-mediated ring contraction of a five-membered ring to a four-membered ring has been reported, but this requires specific functionalization (e.g., as an alkenyl boronate complex) that is not inherent to this compound. nih.gov
These rearrangement pathways are highly dependent on the specific reaction conditions and reagents used. While plausible based on fundamental mechanistic principles, detailed experimental studies on the specific ring expansion, contraction, or rearrangement of this compound are not prominently featured in the surveyed chemical literature.
Stereochemical and Conformational Analysis
Elucidation of Relative and Absolute Stereochemistry of 2-Cyclobutylcyclopentan-1-ol and its Derivatives
The molecule this compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The former pair constitutes the trans diastereomer, while the latter is the cis diastereomer.
The determination of the relative stereochemistry (cis or trans) is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (³JH,H) between the protons on C1 and C2 are diagnostic. For the trans isomer, a larger coupling constant is generally observed due to a pseudo-diaxial relationship in certain conformations, whereas the cis isomer exhibits a smaller coupling constant, reflecting a pseudo-axial-equatorial or pseudo-diequatorial relationship. Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to determine through-space proximities between the protons on C1 and C2 and the cyclobutyl group, further confirming the relative configuration.
The absolute stereochemistry (R/S designation) is more challenging to determine and often requires the use of chiral derivatizing agents or chiroptical techniques. One common method involves the formation of diastereomeric esters or ethers by reacting the hydroxyl group of this compound with a chiral reagent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomers can be analyzed by NMR spectroscopy (¹H, ¹⁹F), where differences in chemical shifts can be correlated to the absolute configuration at C1. X-ray crystallography of a suitable crystalline derivative provides the most definitive assignment of both relative and absolute stereochemistry.
| Stereoisomer | Configuration at C1 | Configuration at C2 | Diastereomer |
| 1 | R | R | trans |
| 2 | S | S | trans |
| 3 | R | S | cis |
| 4 | S | R | cis |
Conformational Preferences of the Cyclopentane Ring System
The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main puckered conformations: the envelope (Cs symmetry) and the half-chair (C₂ symmetry) . These conformations serve to relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformations is low, leading to a phenomenon known as pseudorotation.
In this compound, the substituents influence the conformational equilibrium of the cyclopentane ring. The bulky cyclobutyl group and the hydroxyl group will preferentially occupy positions that minimize steric interactions. In general, substituents on a cyclopentane ring favor pseudo-equatorial positions to reduce steric strain.
For the trans -isomer , the most stable conformation would likely have both the hydroxyl and the cyclobutyl groups in pseudo-equatorial positions in a half-chair conformation.
For the cis -isomer , a conformational compromise is necessary, as one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. Given the larger steric bulk of the cyclobutyl group compared to the hydroxyl group, the conformation where the cyclobutyl group is pseudo-equatorial and the hydroxyl group is pseudo-axial is expected to be favored. Intramolecular hydrogen bonding between the hydroxyl group and the cyclobutyl ring could potentially influence this equilibrium.
| Diastereomer | Favored Conformation | C1-OH Position | C2-Cyclobutyl Position |
| trans | Half-Chair | Pseudo-equatorial | Pseudo-equatorial |
| cis | Envelope/Half-Chair | Pseudo-axial | Pseudo-equatorial |
Conformational Dynamics of the Cyclobutyl Substituent and its Interaction with the Cyclopentane Ring
The cyclobutane (B1203170) ring itself is not planar and adopts a puckered or "butterfly" conformation to reduce its internal torsional strain. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The angle of pucker and the barrier to inversion are influenced by the point of attachment to the cyclopentane ring.
The interaction between the conformational dynamics of the two rings is a key feature of this compound. The rotational freedom around the C-C bond connecting the two rings is restricted due to steric hindrance. This restricted rotation, coupled with the pseudorotation of the cyclopentane ring and the puckering of the cyclobutane ring, leads to a complex potential energy surface with several local minima.
In the most stable conformations, the cyclobutyl ring will orient itself to minimize steric clashes with the cyclopentane ring and its substituents. For the trans-isomer, where both substituents can be pseudo-equatorial, the cyclobutyl ring has more conformational freedom. In the cis-isomer, the proximity of the pseudo-axial hydroxyl group to the cyclobutyl ring can lead to significant steric interactions, further restricting the conformational possibilities of both rings. These interactions can be studied using advanced computational methods and temperature-dependent NMR studies.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of this compound has a profound impact on its chemical reactivity, particularly in reactions involving the hydroxyl group or adjacent atoms. The accessibility of the hydroxyl group for reactions such as esterification, etherification, or oxidation is dictated by its conformational orientation (pseudo-axial vs. pseudo-equatorial).
In the cis -isomer , the favored pseudo-axial orientation of the hydroxyl group may render it more sterically hindered by the cyclopentane ring itself, potentially slowing down reactions with bulky reagents compared to the more exposed pseudo-equatorial hydroxyl group in the trans -isomer .
In elimination reactions, such as dehydration, the relative stereochemistry is crucial for determining the product distribution. For an E2 elimination to occur, an anti-periplanar arrangement of the departing proton and the hydroxyl group (or its activated form) is required.
For the trans -isomer , a proton at either C2 or C5 can achieve an anti-periplanar relationship with the C1-hydroxyl group, potentially leading to a mixture of alkene products.
For the cis -isomer , achieving the necessary anti-periplanar geometry for elimination may be more conformationally demanding, potentially leading to different product ratios or favoring alternative reaction mechanisms like E1.
Advanced Spectroscopic Investigations for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-Cyclobutylcyclopentan-1-ol, providing precise information about the chemical environment of each proton and carbon atom. The presence of two rings and multiple stereocenters results in a complex spectrum requiring advanced NMR techniques for full assignment.
Two-dimensional (2D) NMR experiments are crucial for deciphering the intricate spin systems within this compound. wikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals that are common in 1D spectra of complex molecules. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would reveal the connectivity within the cyclopentyl and cyclobutyl rings. For instance, the proton on C1 (the carbon bearing the hydroxyl group) would show a correlation to the proton on C2 and the protons on C5. Similarly, the proton on C2 would correlate with the proton on C1, the protons on C3, and the methine proton of the cyclobutyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to. wikipedia.orgsdsu.edu This is an essential step in assigning the carbon skeleton. Each CH, CH2, and CH3 group in the molecule would produce a cross-peak, correlating the ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.orgyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. emerypharma.com For example, the hydroxyl proton could show a correlation to C1 and C2, while the proton on C1 would show correlations to carbons in the cyclobutyl ring, confirming the connection point.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the stereochemistry (e.g., cis or trans relationship) of the substituents on the cyclopentane (B165970) ring. A strong NOESY cross-peak between the C1 proton and the C2 proton would suggest they are on the same face of the cyclopentane ring (cis isomer).
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H1 ↔ H2, H5 H2 ↔ H1, H3, H1' | Identifies adjacent protons, establishing the spin systems within each ring. |
| HSQC | H1 ↔ C1 H2 ↔ C2 ...etc. | Assigns protons to their directly attached carbons. |
| HMBC | H1 ↔ C2, C5, C1' H(hydroxyl) ↔ C1, C2 | Confirms connectivity between molecular fragments and helps assign quaternary carbons. |
| NOESY | H1 ↔ H2 (if cis) H1 ↔ H5 (if cis) | Determines through-space proximity, crucial for stereochemical assignment. |
For a molecule with significant signal overlap in its aliphatic region, advanced pulse sequences are employed to simplify the spectra and extract more detailed information.
One such technique is Distortionless Enhancement by Polarization Transfer (DEPT) . DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. This information is invaluable for correctly assigning the numerous methylene groups in the two rings.
Another powerful method involves selective 1D experiments , such as selective 1D NOESY or 1D TOCSY (Total Correlation Spectroscopy). By selectively irradiating a specific proton resonance, one can observe which other protons are either spatially close (1D NOESY) or part of the same coupling network (1D TOCSY). This can help to deconstruct the complex spectrum one spin system at a time.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy provides key information on functional groups and molecular conformations. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is a direct result of intermolecular hydrogen bonding in the condensed phase. In a dilute solution in a non-polar solvent, a sharper, higher frequency peak around 3600 cm⁻¹ for the "free" non-hydrogen-bonded O-H stretch might be observed. The C-O stretching vibration would appear as a strong band in the 1050-1200 cm⁻¹ region. The region below 1500 cm⁻¹ (the fingerprint region) would contain a complex series of bands corresponding to C-C stretching and CH₂ bending, twisting, and rocking vibrations, which are sensitive to the molecule's conformation. nih.gov
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the cyclobutyl and cyclopentyl rings would be prominent. Analysis of the vibrational modes at different temperatures can yield information about the relative stabilities of different conformers. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be used to predict the Raman spectra for different conformers, and by comparing these with the experimental spectrum, the dominant conformation in solution can be identified. nih.gov
Studies on analogous cyclic alcohols like 3-cyclopenten-1-ol have shown that intramolecular hydrogen bonding can significantly lower the O-H stretching frequency. nih.gov While this compound lacks a π-system for intramolecular π-type hydrogen bonding, the possibility of weak intramolecular interactions influencing the hydroxyl group's conformation cannot be entirely ruled out and would be a subject for detailed vibrational analysis. mdpi.com
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. ed.ac.ukmdpi.com This is crucial for proposing and verifying fragmentation pathways.
For this compound (C₉H₁₆O, Molecular Weight: 140.1201), the electron ionization (EI) mass spectrum would likely exhibit the following key fragmentation processes:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a fragment ion at m/z 122.1096 (M-18).
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a characteristic fragmentation pathway.
Cleavage of the C1-C2 bond would result in the loss of a cyclobutyl radical, leading to a fragment.
Cleavage of the C1-C5 bond could also occur.
Ring Opening: The molecular ion can undergo ring-opening of the cyclopentane ring followed by further fragmentation. A prominent peak for cyclopentane itself is often seen at m/z 42, corresponding to [C₃H₆]⁺•, which results from the loss of an ethene molecule after ring cleavage. docbrown.info Similar fragmentation of the five-membered ring in this structure is plausible.
Side-Chain Fragmentation: The cyclobutyl ring can also fragment, for instance, by losing ethene (28 Da) to form an ethyl radical, or by cleaving entirely. Studies on 2-alkyl-1,3-cyclohexanediones have shown that fragmentations in the side chain can carry most of the total ionization. researchgate.net
Table 2: Plausible HRMS Fragments for this compound
| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Origin |
|---|---|---|---|
| [M]⁺ | C₉H₁₆O⁺ | 140.1201 | Molecular Ion |
| [M - H₂O]⁺ | C₉H₁₄⁺ | 122.1096 | Loss of water |
| [M - C₄H₇]⁺ | C₅H₉O⁺ | 85.0653 | Alpha-cleavage, loss of cyclobutyl group |
| [C₄H₇]⁺ | C₄H₇⁺ | 55.0548 | Cyclobutyl cation |
X-ray Crystallography of Crystalline Derivatives and Intermediates (if applicable)
Currently, there is no publicly available crystal structure for this compound. As the compound is a liquid or low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction would be challenging.
However, the definitive three-dimensional structure could be determined by preparing a crystalline derivative. A common strategy for alcohols is to form an ester with a molecule containing a heavy atom and/or rigid aromatic groups, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid. These derivatives are often highly crystalline and facilitate structure determination.
If a suitable crystal were obtained, X-ray crystallography would provide unambiguous data on:
Absolute and Relative Stereochemistry: The precise configuration at the C1 and C2 chiral centers would be determined, confirming the cis or trans nature of the diastereomer.
Conformation: The exact puckering of both the cyclopentane and cyclobutyl rings in the solid state would be revealed.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide a benchmark for theoretical calculations.
Intermolecular Interactions: The packing of molecules in the crystal lattice would show the specific hydrogen bonding network and other intermolecular forces.
Chiral Chromatography and Advanced Separation Techniques for Enantiomer and Diastereomer Separation
This compound possesses two chiral centers (at C1 and C2 of the cyclopentane ring). This gives rise to two pairs of enantiomers, which are diastereomers of each other: (1R,2R) and (1S,2S) form one pair, while (1R,2S) and (1S,2R) form the other. These stereoisomers can have different biological activities and physical properties.
Separating these isomers is a significant analytical challenge that requires chiral separation techniques. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. wikipedia.orglcms.czmdpi.com
Chiral Stationary Phases (CSPs): The separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP. wikipedia.org Commonly used CSPs for separating cyclic alcohols include those based on derivatized polysaccharides (e.g., cellulose or amylose) or cyclodextrins. wikipedia.orglcms.cz Cyclodextrins, being chiral, cage-like molecules, can separate enantiomers based on differences in how they fit into the hydrophobic cavity and interact with the hydroxyl groups on the rim. sigmaaldrich.com
Method Development: The separation of the diastereomers (cis vs. trans) can often be achieved on a standard achiral stationary phase (like silica or C18). nih.govmdpi.com Each of these separated diastereomeric pairs would then need to be resolved into its constituent enantiomers on a chiral column. Method development would involve screening different CSPs and optimizing the mobile phase (e.g., hexane/isopropanol mixtures for normal-phase chromatography) to achieve baseline resolution. mdpi.com
Gas Chromatography (GC): Chiral GC columns, often coated with derivatized cyclodextrins, can also be effective for separating the enantiomers of volatile alcohols like this compound, sometimes after derivatization to improve volatility and selectivity. gcms.cz
The successful separation of all four stereoisomers is a prerequisite for studying their individual properties and is a critical step in asymmetric synthesis or stereoselective analysis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of 2-Cyclobutylcyclopentan-1-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, can provide deep insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional arrangement (ground state geometry). Key parameters such as bond lengths, bond angles, and dihedral angles could be precisely calculated. Furthermore, DFT would allow for the analysis of the molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential. This information is crucial for predicting the molecule's reactivity. At present, there are no published DFT studies specifically for this compound.
Ab Initio Calculations for High-Accuracy Energetics and Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations, while computationally more intensive than DFT, can provide highly accurate energetic data and molecular properties. For this compound, ab initio calculations could be used to precisely determine its heat of formation, conformational energies, and other thermodynamic properties. However, a review of the literature indicates that no such high-accuracy ab initio calculations have been performed for this compound.
Molecular Modeling and Molecular Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the dynamic behavior of molecules over time, including conformational changes and reaction pathways.
Conformational Search and Potential Energy Landscapes of this compound
Due to the flexibility of the cyclobutyl and cyclopentyl rings, as well as the rotational freedom of the hydroxyl group, this compound can exist in numerous conformations. A conformational search would systematically explore these different spatial arrangements to identify the most stable isomers. The results of such a search would be represented by a potential energy landscape, which maps the energy of the molecule as a function of its geometry. This landscape is critical for understanding the relative populations of different conformers at a given temperature. To date, no studies on the conformational analysis or potential energy landscape of this compound have been published.
Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular atoms or functional groups. There are currently no available studies that report the predicted spectroscopic parameters for this compound or their comparison with experimental measurements.
Investigation of Intermolecular Interactions and Solvent Effects
A comprehensive review of theoretical and computational chemistry literature reveals a notable absence of specific studies focused on the intermolecular interactions and solvent effects of this compound. While general principles of physical organic chemistry can provide a foundational understanding of the expected behavior of this molecule, detailed computational analyses and specific research findings are not presently available in published scientific works.
The intermolecular forces at play in this compound are anticipated to be primarily hydrogen bonding and van der Waals interactions. The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. libretexts.orgpassmyexams.co.ukchemguide.co.ukyoutube.com This would allow for the formation of hydrogen bonds between molecules of this compound, as well as with solvent molecules. libretexts.orgchemguide.co.ukyoutube.com The nonpolar cyclobutyl and cyclopentyl rings contribute to the molecule's size and shape, influencing the strength of van der Waals dispersion forces. libretexts.orgpassmyexams.co.ukchemguide.co.uk
In various solvents, the behavior of this compound would be dictated by the competition between solute-solute, solute-solvent, and solvent-solvent interactions. In polar protic solvents, such as water or other alcohols, hydrogen bonding with the solvent would be a significant factor affecting solubility and conformational preferences. libretexts.orgchemguide.co.uk In nonpolar solvents, the nonpolar alkyl portions of the molecule would have more favorable interactions, while the hydroxyl group's hydrogen bonding capabilities would be less satisfied.
While computational studies on related molecules, such as 2-cyclopenten-1-ol, have explored concepts like intramolecular hydrogen bonding, these findings are not directly transferable to the saturated and substituted structure of this compound. mdpi.com Theoretical investigations into various substituted cycloalkanes and alcohols exist, but none have specifically addressed the compound . mdpi.comdntb.gov.uaucalgary.ca
Due to the lack of specific research, no data tables detailing interaction energies, solvation free energies, or other computational metrics for this compound can be provided at this time. Further computational studies would be necessary to elucidate the specific nature of its intermolecular interactions and the precise effects of different solvents on its behavior.
Applications of 2 Cyclobutylcyclopentan 1 Ol and Its Derivatives in Organic Synthesis
Integration into Advanced Materials Research (Excluding Biological/Clinical Applications)No literature was found that discusses the integration of 2-Cyclobutylcyclopentan-1-ol or its derivatives into advanced materials.
Without specific data on "this compound," any attempt to construct the requested article would be based on speculation and generalization from related compounds, which would not meet the required standards of scientific accuracy and adherence to the provided outline.
Table of Compound Names Mentioned:
Since the article could not be generated, this table remains empty.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions Regarding 2-Cyclobutylcyclopentan-1-ol
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, by examining research on related substituted cyclopentanols and general cycloalkanol chemistry, we can infer key academic contributions that would be relevant to this specific compound.
Research in the field has largely concentrated on the stereoselective synthesis of substituted cyclopentanols and their subsequent reactions. For instance, methods for the asymmetric synthesis of 2-alkenyl-1-cyclopentanols have been developed using strategies like tin-lithium exchange and intramolecular cycloalkylation. acs.orgnih.gov These methods provide pathways to chiral cyclopentane (B165970) derivatives with high enantiomeric excess. Another significant area of research is the N-heterocyclic carbene (NHC) catalyzed annulation of enals with unsaturated ketoesters, which can produce highly substituted cyclopentanols with multiple contiguous stereogenic centers. nih.gov
Furthermore, the reactivity of the hydroxyl group in cycloalkanols and the potential for ring-opening reactions are of considerable academic interest. Studies on strained cycloalkanols have shown they can act as synthons in various transformations. rsc.org While this compound is an unstrained system, the principles of activating the alcohol for subsequent reactions are broadly applicable.
The following table summarizes general synthetic approaches applicable to substituted cyclopentanols:
| Synthetic Method | Description | Potential Application to this compound |
| Alkylation of Cyclopentanone (B42830) Derivatives | Involves the alkylation of a cyclopentanone precursor followed by reduction. | Synthesis could potentially start from 2-cyclobutylcyclopentanone. |
| [3+2] Cycloaddition Reactions | Cycloaddition of an allyl silane (B1218182) to an α,β-unsaturated ketone, followed by oxidative cleavage to yield a cyclopentanol (B49286). rsc.org | A potential, though complex, route to the core cyclopentanol structure. |
| Asymmetric Deprotonation and Alkylation | Use of a chiral base to deprotonate a precursor, followed by alkylation to introduce a substituent. | Could be adapted to create chiral versions of this compound. |
Identification of Unexplored Avenues and Remaining Challenges in the Chemistry of Cycloalkanols
The chemistry of cycloalkanols, despite significant advances, still presents numerous challenges and unexplored avenues for research.
One of the primary challenges lies in the selective functionalization of unstrained cycloalkanols. While strained rings like cyclopropanols and cyclobutanols readily undergo ring-opening reactions due to inherent ring strain, unstrained systems like cyclopentanols and cyclohexanols are more robust. rsc.orgmdpi.com Developing mild and selective methods for the C-C bond cleavage of these unstrained rings remains a formidable task. rsc.org Recent progress has been made using photoredox catalysis and electrochemical methods to generate alkoxy radicals, which can then trigger ring-opening. rsc.orgacs.orgacs.orgacs.org However, these methods often require specific substitution patterns or activating groups.
Another challenge is the development of catalytic systems that can differentiate between multiple C-H bonds for selective functionalization, avoiding the need for pre-installed functional groups. The direct activation of a specific C-H bond in a molecule like this compound, for instance, to introduce a new functional group at a precise location on either the cyclopentane or cyclobutane (B1203170) ring, is a significant hurdle.
Furthermore, the synthesis of complex, poly-substituted cycloalkanols with full stereocontrol is an ongoing challenge. While several methods exist for the synthesis of di-substituted cyclopentanols, the development of general and practical methods for creating more complex substitution patterns with multiple stereocenters is still an active area of research. nih.gov
The table below outlines some of the key challenges in cycloalkanol chemistry:
| Challenge | Description | Relevance to this compound |
| Selective C-C Bond Cleavage in Unstrained Rings | Difficulty in breaking the strong C-C bonds of stable rings like cyclopentane without harsh conditions. rsc.org | The cyclopentane ring in this compound is unstrained, making selective ring-opening difficult. |
| Site-Selective C-H Functionalization | Activating a specific C-H bond in the presence of many similar C-H bonds. | Introducing a new functional group onto a specific carbon of the cyclobutyl or cyclopentyl ring is challenging. |
| Stereocontrolled Synthesis of Polysubstituted Systems | Controlling the 3D arrangement of multiple substituents on the cycloalkane ring. | Synthesizing specific stereoisomers of this compound with additional substituents would be complex. |
Outlook for Novel Methodologies and Potential Applications in Advanced Organic Chemistry
The future of cycloalkanol chemistry is poised for significant advancements, driven by the development of novel synthetic methodologies and the demand for complex molecular architectures in fields like pharmaceuticals and materials science. ontosight.ai
One of the most promising areas is the continued development and application of photoredox and electrochemical catalysis. rsc.orgacs.orgacs.orgacs.org These methods offer mild reaction conditions and unique reactivity patterns, enabling transformations that are difficult to achieve with traditional thermal methods. For a molecule like this compound, these techniques could enable novel ring-opening functionalizations or remote C-H functionalizations. The use of electron donor-acceptor (EDA) complexes to activate cycloalkanols under visible light, without an external photocatalyst, is a particularly exciting recent development. acs.org
The integration of biocatalysis and chemocatalysis is another promising frontier. rsc.org Enzymes can offer unparalleled selectivity for the synthesis of chiral alcohols, potentially providing efficient routes to enantiomerically pure substituted cycloalkanols. Combining the selectivity of enzymes with the broad reaction scope of metal or organocatalysts could open up new avenues for the synthesis of complex molecules derived from cycloalkanols.
"Skeletal editing," the precise modification of a molecule's carbon framework, is an emerging concept that could have a profound impact on cycloalkanol chemistry. researchgate.net Methodologies that allow for the insertion, deletion, or swapping of atoms within the ring structure of a cycloalkanol would provide unprecedented control over molecular design.
In terms of applications, the development of new cycloalkanol-based building blocks is of high interest. For example, bicyclic alkanols are being explored for their use in medicinal chemistry. chemrxiv.orgscielo.br The unique three-dimensional structures of these molecules can be used to create novel pharmacophores. The functionalization of alcohols with strained bicyclic groups, such as bicyclo[1.1.1]pentane, is also a growing area of interest. acs.org
The following table lists some of the promising future directions in this field:
| Future Direction | Description | Potential Impact |
| Advanced Catalysis (Photoredox, Electro-, Bio-) | Utilizing light, electricity, or enzymes to drive new and selective reactions of cycloalkanols. acs.orgacs.orgacs.orgrsc.org | Milder reaction conditions, novel reactivity, and access to enantiomerically pure compounds. |
| Skeletal Editing | Developing methods to precisely alter the carbon skeleton of cycloalkanes. researchgate.net | Unprecedented control over molecular structure for the design of new materials and drugs. |
| Novel Building Blocks for Medicinal Chemistry | Using complex cycloalkanols as scaffolds for the synthesis of new bioactive molecules. ontosight.aichemrxiv.orgscielo.bracs.org | Discovery of new drugs with improved properties. |
Q & A
Q. What are the recommended synthetic routes for 2-Cyclobutylcyclopentan-1-ol, and what factors influence yield and stereoselectivity?
- Methodological Answer : The synthesis of this compound can be inferred from analogous cyclopentanol derivatives. Key strategies include:
- Reduction of ketones : Use of LiAlH₄ or NaBH₄ to reduce 2-Cyclobutylcyclopentanone to the corresponding alcohol. Reaction conditions (e.g., solvent polarity, temperature) critically impact stereoselectivity .
- Substitution reactions : Activation of the hydroxyl group via tosylation (TsCl) followed by nucleophilic substitution with cyclobutyl-containing reagents. Steric hindrance from the cyclobutyl group may necessitate optimized leaving groups and polar aprotic solvents .
Key Factors : - Catalyst choice : Chiral catalysts (e.g., BINOL-derived systems) may enhance enantiomeric excess (ee).
- Temperature control : Lower temperatures favor kinetic control, improving selectivity for desired stereoisomers .
Q. How can researchers optimize purification methods for this compound to achieve high enantiomeric excess?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) for HPLC or GC separation. Solvent systems like hexane/isopropanol (95:5) can resolve enantiomers .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization improves ee .
- Analytical validation : Combine NMR (e.g., NOESY for spatial proximity analysis) with chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereochemical purity .
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound as a chiral auxiliary in asymmetric catalysis?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydrogen transfer vs. cyclobutyl ring opening) .
- Computational modeling : Density Functional Theory (DFT) studies can map transition states and steric interactions between the cyclobutyl group and catalytic sites .
- Spectroscopic probes : In situ IR or Raman spectroscopy monitors bond formation/cleavage during catalysis .
Example : In asymmetric aldol reactions, steric bulk from the cyclobutyl group may distort transition states, favoring specific enantiomers.
Q. How can contradictory data regarding the biological activity of this compound be resolved through experimental design?
- Methodological Answer :
- Dose-response studies : Test multiple concentrations across biologically relevant ranges (e.g., nM to mM) to identify non-linear effects .
- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
- Structural analogs : Compare activity profiles with derivatives (e.g., cyclopentanol vs. cyclobutyl variants) to isolate the role of the cyclobutyl group .
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Use liposome models to quantify compound uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
